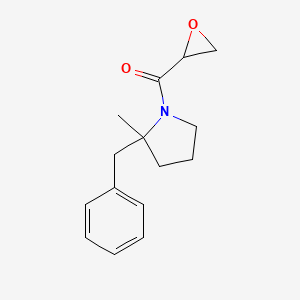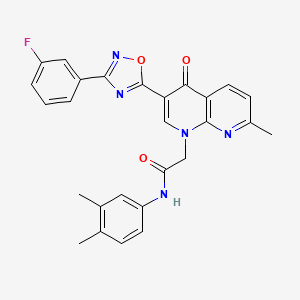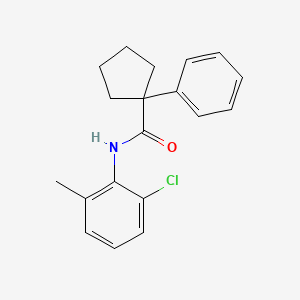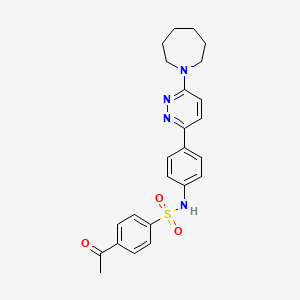
5-(4-メチルフェニルスルホンアミド)-N-(4-(トリフルオロメチル)フェニル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound that features both sulfonamide and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of compounds, making them more effective as drugs.
科学的研究の応用
5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it is investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
準備方法
The synthesis of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of 4-methylphenylamine to form 4-methylphenylsulfonamide. This intermediate is then coupled with 4-(trifluoromethyl)nicotinic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
化学反応の分析
5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.
作用機序
The mechanism of action of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.
類似化合物との比較
Similar compounds to 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide include:
5-(4-methylphenylsulfonamido)-N-phenyl nicotinamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
5-(4-chlorophenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide: Substitution of the methyl group with a chlorine atom can alter the compound’s reactivity and biological activity.
5-(4-methylphenylsulfonamido)-N-(4-methylphenyl)nicotinamide: The absence of the trifluoromethyl group affects the compound’s stability and bioavailability. The uniqueness of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide lies in the combination of the sulfonamide and trifluoromethyl groups, which together enhance its pharmacological properties.
特性
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLYYBQJSHJKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)



![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)


![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)



